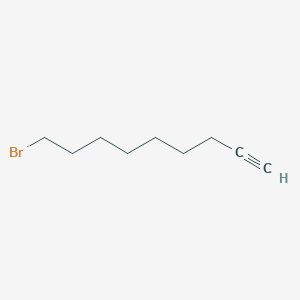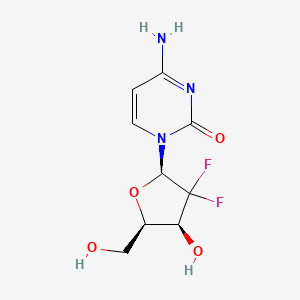
2-fluoro-6-iodo-N-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-6-iodo-N-methylaniline hydrochloride is an organic compound with a complex molecular structure. It consists of a benzene ring with a fluorine atom attached at the second position, an iodine atom at the sixth position, and an amine group (NHCH3) at the first position. The presence of the hydrochloride salt (HCl) implies a positive hydrogen ion (H+) associated with the negatively charged amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-iodo-N-methylaniline hydrochloride can be achieved through a multi-step process One common method involves the reaction of a nitrobenzene derivative with a reducing agent to form the corresponding aniline derivativeThe final step involves protonation with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include reducing agents, halogenating agents, and acids for protonation .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-iodo-N-methylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-fluoro-6-iodo-N-methylaniline hydrochloride has several applications in scientific research, including:
Mechanism of Action
The specific mechanism of action of 2-fluoro-6-iodo-N-methylaniline hydrochloride in biological systems is not well-documented. it is believed to interact with molecular targets such as enzymes and receptors, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-methylaniline hydrochloride: Similar structure but lacks the iodine atom.
4-fluoro-2-iodo-N-methylaniline hydrochloride: Similar structure with different positions of fluorine and iodine atoms
Uniqueness
2-fluoro-6-iodo-N-methylaniline hydrochloride is unique due to the specific positions of the fluorine and iodine atoms on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C7H8ClFIN |
|---|---|
Molecular Weight |
287.50 g/mol |
IUPAC Name |
2-fluoro-6-iodo-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C7H7FIN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H |
InChI Key |
CRVMJRRLLZKUCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1I)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)

![4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)




![(8R,9R,13S,14R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13451311.png)




